molecular formula C10H13NO4 B14516676 2-Hydroxyethyl 3-amino-4-methoxybenzoate CAS No. 63147-74-0

2-Hydroxyethyl 3-amino-4-methoxybenzoate

Cat. No.: B14516676
CAS No.: 63147-74-0
M. Wt: 211.21 g/mol
InChI Key: VKXTUYNBLOPGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethyl 3-amino-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a hydroxyethyl group, an amino group, and a methoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 3-amino-4-methoxybenzoate typically involves the esterification of 3-amino-4-methoxybenzoic acid with 2-hydroxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 3-amino-4-methoxybenzoate undergoes various types of chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyethyl 3-amino-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 3-amino-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-hydroxy-4-methoxybenzoate: Similar structure but lacks the hydroxyethyl group.

    Methyl 3-amino-4-methoxybenzoate: Similar structure but has a methyl ester group instead of a hydroxyethyl group.

Uniqueness

2-Hydroxyethyl 3-amino-4-methoxybenzoate is unique due to the presence of the hydroxyethyl group, which can enhance its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

63147-74-0

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-hydroxyethyl 3-amino-4-methoxybenzoate

InChI

InChI=1S/C10H13NO4/c1-14-9-3-2-7(6-8(9)11)10(13)15-5-4-12/h2-3,6,12H,4-5,11H2,1H3

InChI Key

VKXTUYNBLOPGRB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.